Acetyl-Amylin (8-37) is synthesized from human amylin, which is predominantly secreted by pancreatic beta cells. The peptide can be obtained through solid-phase peptide synthesis techniques that allow for precise control over the sequence and modifications.
Acetyl-Amylin (8-37) belongs to the class of neuropeptides and is classified under the category of metabolic hormones. It is also categorized as a potential therapeutic agent due to its implications in metabolic disorders, particularly diabetes mellitus.
The synthesis of Acetyl-Amylin (8-37) typically involves solid-phase peptide synthesis, a widely used method for producing peptides with high purity and yield. This technique allows for stepwise addition of protected amino acids to a resin-bound peptide chain.
Acetyl-Amylin (8-37) has a specific amino acid sequence that contributes to its biological activity. The sequence is characterized by hydrophobic regions that facilitate interaction with cell membranes and receptors.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, revealing a compact conformation typical of peptides.
Acetyl-Amylin (8-37) can undergo several chemical reactions that affect its stability and bioactivity:
These reactions are influenced by environmental factors such as pH, temperature, and concentration of salts or other stabilizers.
Acetyl-Amylin (8-37) primarily acts on specific receptors in the brain and peripheral tissues that mediate its effects on glucose homeostasis and appetite regulation. It mimics the action of full-length amylin but may have distinct effects due to its truncated structure.
These actions contribute to better glycemic control and weight management in diabetic patients.
Relevant analyses such as differential scanning calorimetry may provide insights into thermal stability.
Acetyl-Amylin (8-37) has several applications in research and medicine:
Acetyl-Amylin (8-37) (human) is a truncated and modified analogue of the 37-amino acid peptide hormone amylin (islet amyloid polypeptide, IAPP). The peptide sequence begins at residue Ala⁸ and terminates at Tyr³⁷, with the N-terminus acetylated and C-terminus amidated: Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ [1] [8]. This contrasts with full-length human amylin (1-37), which contains the amyloidogenic fragment KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ (residues 1-7 bolded). The truncation eliminates the N-terminal disulfide loop (Cys²-Cys⁷) critical for amylin's tertiary structure [7].
Table 1: Sequence Comparison of Amylin Derivatives
Peptide | Residues | Sequence Modifications | Molecular Weight (Da) | Receptor Affinity |
---|---|---|---|---|
Full-length Amylin (human) | 1-37 | Native, C-term amidated | 3,903 | AMY1/3 agonist |
Acetyl-Amylin (8-37) (human) | 8-37 | N-term acetylated, C-term amidated | 3,225.48 [1] | AMY antagonist [1] |
Amylin (8-37), rat | 8-37 | Native termini | 3,200.61 [5] | Weak AMY antagonist |
Key structural differences drive functional divergence:
Acetyl-Amylin (8-37) incorporates two critical synthetic modifications:1. N-terminal Acetylation: Addition of an acetyl group (-COCH₃) replaces the primary amine of Ala⁸. This modification:- Neutralizes positive charge, reducing electrostatic interactions with receptor domains [3].- Enhances metabolic stability by blocking aminopeptidase degradation [8].- Prevents self-aggregation by disrupting β-sheet stacking in the N-terminal region [7].
Table 2: Functional Impacts of Key Modifications
Modification | Structural Effect | Functional Consequence | Experimental Evidence |
---|---|---|---|
N-terminal Acetylation | Charge neutralization, steric block | → Prevents aggregation → Extends half-life → Maintains antagonism | Reduced β-sheet content in FTIR vs native amylin [7] |
C-terminal Amidation | H-bond donor capacity | → High AMY receptor affinity → Antagonist efficacy | 20-58x loss of receptor activation in deamidated peptides [10] |
Truncation (1-7 removal) | Disulfide loop deletion | → Loss of agonist activity → Altered receptor docking | Antagonist blocks amylin-induced glycogen inhibition [5] [8] |
The synergistic effect of these modifications creates a stable, receptor-competent antagonist. Unlike full-length amylin, which adopts transient α-helical structures in membrane environments, acetyl-amylin (8-37) exhibits conformational rigidity that favors receptor binding without activation [3] [7].
Despite the absence of the native disulfide bond (Cys²-Cys⁷) in Acetyl-Amylin (8-37), the conserved C-terminal amide remains critical:
Functional Consequences of Modifications:
Comparative studies of Acetyl-Amylin (8-37) and disulfide-intact analogues confirm that the antagonist function depends primarily on:
Table 3: Impact of Structural Features on Amylin Derivatives
Structural Feature | Full-Length Amylin | Acetyl-Amylin (8-37) | Non-Amidated Amylin |
---|---|---|---|
N-terminal disulfide | Present (Cys²-Cys⁷) | Absent (residues 1-7 deleted) | Present |
C-terminal amidation | Tyr³⁷-NH₂ | Tyr³⁷-NH₂ | Tyr³⁷-COOH |
Receptor activation | Agonist (EC₅₀ = 0.3 nM) | Antagonist (Kᵢ = 8 nM) | Weak agonist (EC₅₀ = 17.4 nM) |
Amyloid formation | Rapid (t½ = 2h) | None detected | Slow (t½ = 12h) [10] |
β-cell toxicity | High (EC₅₀ = 4 μM) | Low | High (EC₅₀ = 5 μM) |
These structural insights enable rational design of amylin receptor modulators. For example, hybrid peptides like dual GLP-1/amylin agonists leverage the C-terminal amidation and helical segments of amylin (residues 22-27) while incorporating N-terminal stability enhancements [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7